

The Pharmacokinetics and Metabolism of Fosbretabulin Tromethamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: Fosbretabulin Tromethamine

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Introduction

Fosbretabulin tromethamine, also known as combretastatin A4 phosphate (CA4P), is a water-soluble prodrug of the potent tubulin-binding agent, combretastatin A4 (CA4).[1][2] Originally isolated from the bark of the South African bush willow, *Combretum caffer*, fosbretabulin has been extensively investigated as a vascular-disrupting agent (VDA) for the treatment of various solid tumors.[3][4] Its mechanism of action involves the selective disruption of the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[5][6] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of **fosbretabulin tromethamine**, presenting key data in a structured format and detailing the experimental methodologies used in its evaluation.

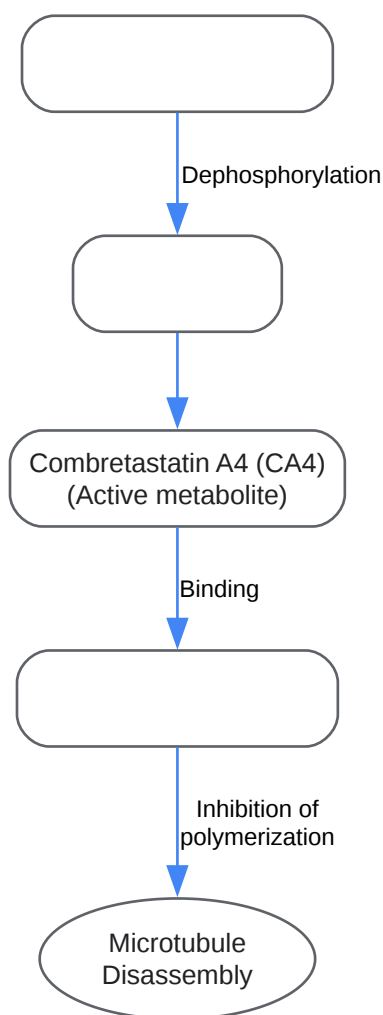
Core Mechanism of Action

Fosbretabulin's therapeutic effect is initiated through its conversion to the active metabolite, combretastatin A4. This process and its subsequent molecular interactions are outlined below.

Prodrug Activation and Microtubule Destabilization

Upon intravenous administration, fosbretabulin is rapidly dephosphorylated by ubiquitous endogenous phosphatases to its active, lipophilic metabolite, combretastatin A4 (CA4).[3] CA4

then binds with high affinity to the colchicine-binding site on β -tubulin, a key component of microtubules.[3] This binding inhibits tubulin polymerization, leading to the disassembly of the microtubule cytoskeleton in endothelial cells.[3][7]



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Fig. 1: Prodrug activation and mechanism of action of fosbretabulin.

The disruption of the microtubule network in tumor endothelial cells triggers a cascade of events, including cell rounding and an increase in vascular permeability. This ultimately leads to the collapse of the tumor's vascular network, cutting off its blood and nutrient supply and resulting in extensive tumor necrosis.[5][6]

Pharmacokinetics

The pharmacokinetic profile of fosbretabulin and its active metabolite, combretastatin A4, has been characterized in various preclinical and clinical studies. A summary of key pharmacokinetic parameters is presented in the tables below.

Preclinical Pharmacokinetics

Studies in mice, rats, and beagle dogs have demonstrated the rapid conversion of fosbretabulin to combretastatin A4 and have provided foundational pharmacokinetic data.

Table 1: Pharmacokinetic Parameters of Combretastatin A4 (CA4) in Preclinical Models

Species	Dose (CA4P)	Route	T1/2 (h)	Cmax (ng/mL)	AUC (µg·h/mL)	CL (L/h/kg)	Vd (L/kg)	Reference
Mouse (NMRI)	150 mg/kg	IV	-	-	18.4 (plasma)	-	-	[8]
Mouse (NMRI)	150 mg/kg	IV	-	-	60.1 (tumor)	-	-	[8]
Beagle Dog	1 mg/kg	IV Infusion	0.53 ± 0.13	456 ± 112	689 ± 123	1.48 ± 0.26	1.12 ± 0.19	[9]
Beagle Dog	3 mg/kg	IV Infusion	0.78 ± 0.15	1654 ± 354	2543 ± 432	1.21 ± 0.20	1.35 ± 0.21	[9]
Beagle Dog	9 mg/kg	IV Infusion	1.02 ± 0.21	4532 ± 987	8765 ± 1543	1.05 ± 0.18	1.54 ± 0.28	[9]

Data are presented as mean ± SD where available. AUC values for mice are for CA4.

Clinical Pharmacokinetics

Phase I and II clinical trials in patients with advanced solid tumors have provided comprehensive data on the pharmacokinetics of fosbretabulin and combretastatin A4 in humans.

Table 2: Pharmacokinetic Parameters of Fosbretabulin (CA4P) in Human Patients

Dose (mg/m ²)	Infusion Time	T1/2 (h)	CL (L/h/m ²)	Vd (L/m ²)	Reference
18 - 90	10 min	~0.5	-	-	[10]
5 - 114	10 min	-	-	-	[11]
6 - 75	10 min (daily for 5 days)	-	-	-	[12]

Table 3: Pharmacokinetic Parameters of Combretastatin A4 (CA4) in Human Patients

Dose (CA4P, mg/m ²)	Infusion Time	T1/2 (h)	Cmax (μmol/L)	AUC (μmol·h/L)	Reference
5	10 min	-	-	0.169	[11]
52	10 min	-	1.89	2.19	[11]
68	10 min	-	2.26	2.33	[11]
114	10 min	-	-	3.29	[11]
18 - 90	10 min	~0.5	-	-	[10]

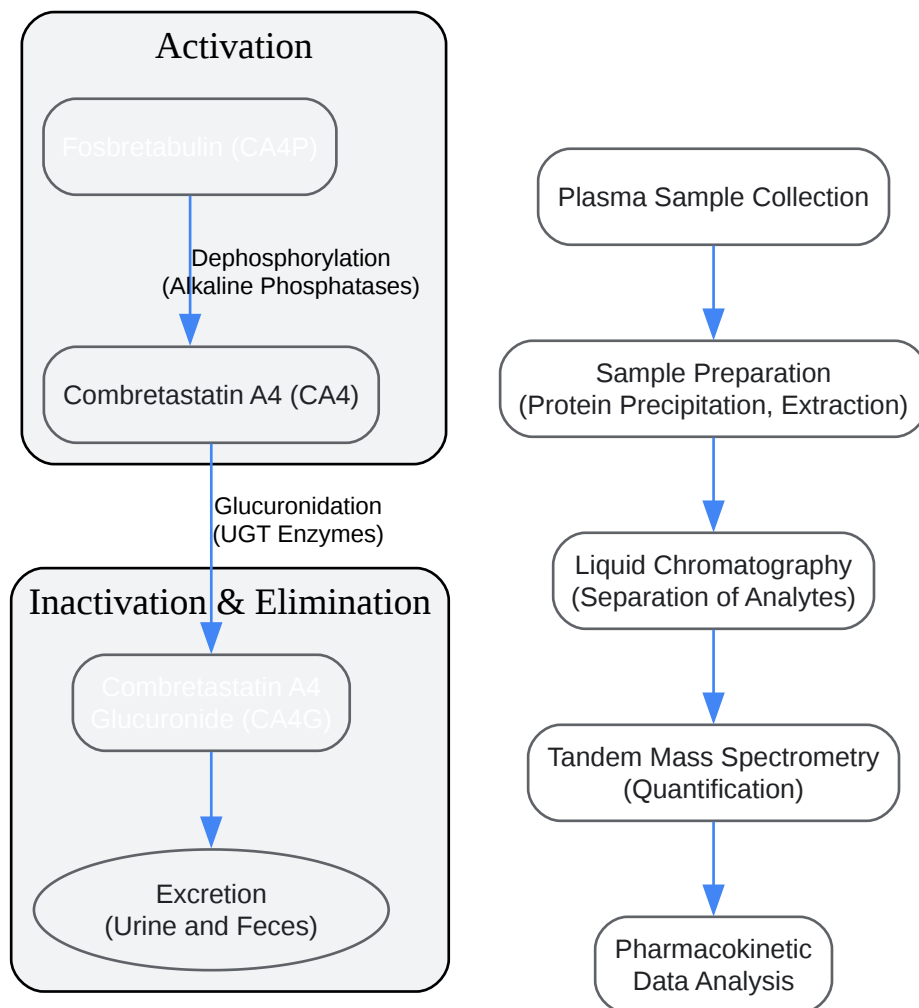
Metabolism

The metabolism of fosbretabulin is a critical aspect of its activity, involving a two-step process: dephosphorylation followed by glucuronidation.

Metabolic Pathway

Fosbretabulin (CA4P) undergoes rapid and extensive dephosphorylation in the plasma, catalyzed by non-specific alkaline phosphatases, to yield the active compound, combretastatin A4 (CA4).[\[3\]](#) CA4 is then further metabolized, primarily through glucuronidation, to form combretastatin A4 glucuronide (CA4G), a more water-soluble and readily excretable compound.[\[11\]](#) This glucuronidation is a major route for the metabolic inactivation of CA4.[\[13\]](#)

[14] Studies have suggested that UDP-glucuronosyltransferase (UGT) isozymes, such as UGT1A9 and UGT1A6, are involved in this process.[15]



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